molecular formula C13H11NO3 B6387120 5-(3-(Hydroxymethyl)phenyl)picolinic acid CAS No. 1261953-99-4

5-(3-(Hydroxymethyl)phenyl)picolinic acid

Cat. No.: B6387120
CAS No.: 1261953-99-4
M. Wt: 229.23 g/mol
InChI Key: JYIJYDIBZHRWCZ-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Hydroxymethyl)phenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with picolinic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Hydroxymethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction of the picolinic acid moiety can lead to the formation of reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted picolinic acids, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-(Hydroxymethyl)phenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to zinc finger proteins, altering their structure and function, which can lead to various biological effects. The compound’s ability to modulate enzyme activity and cellular signaling pathways is also of interest in understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simple derivative of picolinic acid without the hydroxymethyl and phenyl groups.

    Nicotinic acid (Niacin): Another derivative of picolinic acid with a carboxyl group at the 3-position.

    Isonicotinic acid: A derivative with a carboxyl group at the 4-position.

Uniqueness

5-(3-(Hydroxymethyl)phenyl)picolinic acid is unique due to the presence of both a hydroxymethyl group and a phenyl ring attached to the picolinic acid moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other picolinic acid derivatives.

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13(16)17)14-7-11/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJYDIBZHRWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203532
Record name 2-Pyridinecarboxylic acid, 5-[3-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-99-4
Record name 2-Pyridinecarboxylic acid, 5-[3-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-[3-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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